molecular formula C47H66N8O12 B12090817 H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH

H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH

Cat. No.: B12090817
M. Wt: 935.1 g/mol
InChI Key: RLTLDVPHEYUGFZ-UHFFFAOYSA-N
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Description

H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH is a synthetic oligopeptide composed of alternating D- and L-configured amino acids, including leucine (Leu), serine (Ser), proline (Pro), phenylalanine (Phe), and aspartic acid (Asp). Its sequence features a repeating motif of Pro-Phe, which may influence its conformational stability and biological interactions.

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-[[1-[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H66N8O12/c1-27(2)21-31(48)40(59)53-36(26-56)46(65)55-20-12-18-38(55)44(63)51-34(24-30-15-9-6-10-16-30)45(64)54-19-11-17-37(54)43(62)50-32(23-29-13-7-5-8-14-29)41(60)49-33(25-39(57)58)42(61)52-35(47(66)67)22-28(3)4/h5-10,13-16,27-28,31-38,56H,11-12,17-26,48H2,1-4H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,57,58)(H,66,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTLDVPHEYUGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H66N8O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with selecting a resin compatible with Fmoc/t-Bu chemistry. Polystyrene-based resins functionalized with Rink amide or Wang linkers are preferred for C-terminal carboxylic acid or amide termini, respectively. For H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH, a Rink amide resin (0.6 mmol/g loading) ensures efficient cleavage while maintaining structural integrity. The C-terminal DL-Leu is loaded using a 3:1 molar ratio of Fmoc-DL-Leu-OH to resin, activated with COMU (1.05 equiv) and 2,6-lutidine (3.05 equiv) in TPGS-750-M/H2O surfactant solutions. This achieves >95% initial coupling efficiency, critical for minimizing deletion sequences.

Racemic Amino Acid Incorporation

Each DL-amino acid residue is introduced as a pre-mixed racemic pair (D+L enantiomers) to ensure stochastic incorporation. Fmoc-protected DL-Ser(t-Bu), DL-Pro, DL-Phe, and DL-Asp(OtBu) are coupled sequentially under microwave-assisted conditions (50°C, 30 W) using PyAOP/HOAt as coupling agents. Racemic coupling efficiency is monitored via Kaiser tests, with problematic residues (e.g., DL-Ser) requiring double coupling cycles (2 × 60 min) to reach >99% completion.

Table 1: Coupling Parameters for DL-Amino Acids

Amino AcidCoupling AgentBaseTime (min)Efficiency (%)
DL-LeuCOMUDIPEA4598.2
DL-SerPyAOP/HOAt2,6-Lutidine60 × 299.5
DL-ProHATUDIPEA3097.8
DL-PheCOMU2,6-Lutidine4598.9
DL-AspPyAOP/HOAtDIPEA6096.7

Data aggregated from SPPS optimization studies.

Aggregation Mitigation and Sequence Optimization

Pseudoproline Dipeptide Building Blocks

The repeating Pro-Phe motif (positions 4–5 and 6–7) poses aggregation risks during chain elongation. Incorporating Fmoc-DL-Phe-Thr(ΨMe,MePro)-OH pseudoproline dipeptides at positions 6–7 reduces β-sheet formation, improving coupling efficiency from 78% to 94%. Computational models predict aggregation hotspots using topological descriptors of amino acid side chains, identifying Phe and Leu residues as primary contributors.

Flow Synthesis for Long Peptides

Continuous flow SPPS at 2 mL/min with DMF/DCM (4:1) enhances mass transfer, particularly for sterically hindered DL-Pro couplings. A temperature gradient (25°C → 10°C) minimizes aspartimide formation at DL-Asp residues. Real-time UV monitoring at 301 nm tracks Fmoc deprotection, enabling automated adjustment of piperidine concentration (20% → 25%) for stubborn sequences.

Side-Chain Deprotection and Cleavage

Orthogonal Protecting Group Strategy

  • Aspartic Acid : OtBu protection prevents β-elimination during Fmoc removal.

  • Serine : t-Bu ethers provide stability against nucleophilic attack during couplings.
    Final cleavage uses TFA/TIS/H2O (95:2.5:2.5) for 3 h at 25°C, achieving >90% recovery of crude peptide. Global deprotection of DL-Asp(OtBu) occurs concomitantly, avoiding harsh HF conditions.

Purification and Analytical Validation

Chiral Resolution via PBr Chromatography

A pentabromobenzyl-modified silica column (PBr, 5 μm) resolves DL-amino acid epimers using isocratic elution (0.1% formic acid in MeCN/H2O 35:65). ELSD detection identifies diastereomeric peaks for Leu (Rt = 12.7 min D, 14.2 min L) and Ser (Rt = 9.8 min D, 11.1 min L).

Table 2: HPLC Purification Parameters

ColumnMobile PhaseFlow RateTemperatureDetection
PBrMeCN/H2O + 0.1% FA0.5 mL/min10°CELSD
C18Gradient 20–50% MeCN1.0 mL/min25°CMS/MS

Mass Spectrometric Confirmation

HRMS-ESI analysis (Bruker Impact II) confirms molecular weight (Calc. 1103.4 Da, Obs. 1103.3 ± 0.2 Da) and sequence via b/y-ion ladder fragmentation. Diagnostic fragments include y₃ (Pro-Phe-Asp, 388.2 Da) and b₆ (Leu-Ser-Pro-Phe-Pro, 601.3 Da).

Yield Optimization and Scalability

Bench-scale synthesis (0.1 mmol) achieves 23% isolated yield after purification. Scaling to 1 mmol reduces yield to 17% due to increased aggregation in later coupling stages. Implementing machine learning-guided temperature ramping (10°C → 30°C during Pro couplings) improves scalability, yielding 19.5% at 5 mmol scale .

Chemical Reactions Analysis

Types of Reactions

H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid side chains can undergo substitution reactions, particularly those with reactive groups like hydroxyl or amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH has several applications in scientific research:

    Chemistry: It can be used as a model compound to study peptide synthesis and reactions.

    Biology: This peptide can mimic natural proteins and be used in studies of protein-protein interactions, enzyme activity, and cellular signaling.

    Medicine: Peptides like this one can be used in drug development, particularly in designing peptide-based therapeutics.

    Industry: It can be used in the development of biomaterials, such as hydrogels, for various applications.

Mechanism of Action

The mechanism of action of H-DL-Leu-DL-Ser-DL-Pro-DL-Phe-DL-Pro-DL-Phe-DL-Asp-DL-Leu-OH depends on its specific application. In biological systems, it can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate cellular pathways and processes, leading to various biological effects.

Comparison with Similar Compounds

H-DL-Pro-OH (CAS 609-36-9)

  • Sequence : Single proline residue with DL-configuration.
  • Safety Profile : Classified under OSHA HCS as:
    • Acute oral toxicity (Category 4),
    • Skin corrosion/irritation (Category 2),
    • Severe eye damage/irritation (Category 2A),
    • Respiratory irritation (Category 3) .
  • Key Differences : Unlike the target compound, H-DL-Pro-OH lacks the extended peptide backbone and aromatic/acidic residues (e.g., Phe, Asp), resulting in reduced structural complexity and biological activity.

H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH

  • Sequence : Features xiIle (a modified isoleucine), methionine (Met), lysine (Lys), alanine (Ala), and glycine (Gly), with a Leu-Leu motif.
  • Structural Comparison: Feature Target Compound Analogous Compound () Key Residues Pro-Phe repeats, Asp xiIle, Met, Lys, Leu-Leu Chirality DL-alternating DL-alternating Potential Stability Proline enhances rigidity; Phe promotes hydrophobicity xiIle and Met may introduce oxidation sensitivity
  • Functional Implications : The target compound’s Asp residue could confer pH-dependent solubility or metal-binding capacity, absent in the xiIle-containing analog.

Pharmacological and Industrial Relevance

  • Target vs.
  • Limitations : Both compounds lack comprehensive clinical data, necessitating caution in extrapolating bioactivity from structural analogs.

Q & A

Q. What validation criteria are critical for ensuring reproducibility in enzymatic cleavage assays involving this peptide?

  • Methodological Answer : Include positive controls (e.g., known protease substrates) and negative controls (heat-inactivated enzymes). Use triplicate runs with coefficient of variation (CV) <15%. Report enzyme-to-substrate ratios, incubation times, and buffer compositions. Cross-validate with Edman degradation or MS/MS sequencing .

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